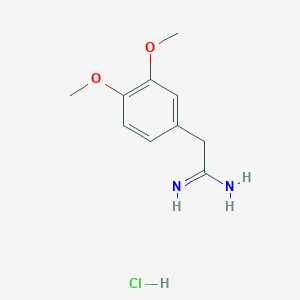

2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride is a chemical compound with the molecular formula C10H15ClN2O2 and a molecular weight of 230.69 g/mol . It is a solid substance that is often used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

The synthesis of 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride typically involves the reaction of 3,4-dimethoxybenzaldehyde with ethylamine, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of functionalized aromatic compounds .

Aplicaciones Científicas De Investigación

Receptor Interaction Studies

Research indicates that 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride may interact with biological receptors, particularly those involved in pain perception and inflammatory responses. Preliminary studies suggest it may modulate receptor activities associated with these pathways, indicating potential therapeutic applications in pain management and anti-inflammatory treatments.

Anti-Inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, particularly as an antagonist of histamine receptors (H1R and H4R). In vitro studies have shown that compounds similar to this compound can inhibit the migration of inflammatory cells, suggesting a role in treating conditions like asthma and other inflammatory diseases .

Comparative Analysis of Related Compounds

The following table summarizes structural comparisons between this compound and related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(4-Methoxyphenyl)ethanimidamide hydrochloride | Similar ethanimidamide structure | Potentially different receptor interactions |

| This compound | Additional methoxy groups | Enhanced lipophilicity |

| 2-(3-Chlorophenyl)ethanimidamide hydrochloride | Chlorine substitution at para position | Variation in biological activity |

This comparison highlights how minor structural modifications can significantly influence biological activity and pharmacological profiles.

Case Study 1: Anti-Inflammatory Activity

In a study evaluating the anti-inflammatory effects of various compounds, derivatives of ethanimidamide were tested for their ability to inhibit COX enzymes. Results indicated that certain analogs exhibited IC50 values comparable to established anti-inflammatory drugs like indomethacin. The findings suggest that this compound may possess similar therapeutic potential .

Case Study 2: Pain Modulation

Another investigation focused on the analgesic properties of compounds structurally related to this compound. The study demonstrated that these compounds could effectively reduce pain responses in animal models, supporting their potential use in pain management therapies .

Mecanismo De Acción

The mechanism of action of 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride can be compared with other similar compounds, such as:

- 2-(4-Methoxyphenyl)ethanimidamide hydrochloride

- 2-(1-Methylpiperidin-4-yl)ethanimidamide hydrochloride

- 2-(4-Ethoxyphenoxy)ethanimidamide hydrochloride hemihydrate

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. The unique combination of the 3,4-dimethoxyphenyl group and the ethanimidamide moiety in this compound gives it distinct reactivity and potential for diverse applications .

Actividad Biológica

2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride, with the molecular formula C10H15ClN2O2 and a molecular weight of 230.69 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications in various fields.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. Notably, its structure suggests potential interactions with pathways involved in inflammation and pain modulation.

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of derivatives related to this compound. For instance, compounds structurally similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

- Inhibition Studies : In vitro assays demonstrated that certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib and diclofenac. For example, some derivatives showed IC50 values in the range of 0.04 ± 0.09 μmol against COX-2 enzymes .

| Compound | IC50 (μmol) | Target Enzyme |

|---|---|---|

| Celecoxib | 0.04 ± 0.01 | COX-2 |

| Compound A | 0.04 ± 0.09 | COX-2 |

| Compound B | 0.05 ± 0.02 | COX-1 |

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes involved in metabolic pathways. Its structural features suggest that it may act as a glucosylceramide synthase inhibitor, which is relevant in the context of certain metabolic disorders .

Case Studies

- Study on COX Inhibition : A study conducted on several derivatives revealed that those with electron-releasing substituents exhibited enhanced anti-inflammatory activity by inhibiting COX-2 more effectively than COX-1 . This selectivity is crucial for minimizing side effects associated with non-selective COX inhibitors.

- Molecular Docking Studies : Computational studies have been performed to predict the binding affinity of this compound to target enzymes. These studies indicated favorable interactions with active sites of COX enzymes, supporting its potential as a therapeutic agent .

Applications

The compound is being explored for various applications in medicinal chemistry:

- Drug Development : Its ability to inhibit key enzymes makes it a candidate for developing new anti-inflammatory medications.

- Biochemical Research : The compound serves as a tool in biochemical assays aimed at elucidating enzyme functions and pathways.

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)ethanimidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c1-13-8-4-3-7(6-10(11)12)5-9(8)14-2;/h3-5H,6H2,1-2H3,(H3,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIKKPUQRMWDLJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=N)N)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.